Triphenyl(4-bromobutyl)phosphonium
Description
Properties
Molecular Formula |
C22H23BrP+ |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bromobutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H23BrP/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2/q+1 |
InChI Key |
YLEXRTHICRYWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 7333-63-3
- Molecular Formula : C22H23Br2P
- Molecular Weight : 478.200 g/mol
- Physical Properties : White crystalline powder, melting point 210–213°C .
Comparison with Structurally Similar Compounds
2.1. Alkyl Chain Length Variants
Key Insight : Longer alkyl chains (e.g., 4-bromobutyl) may reduce reaction efficiency in nucleophilic substitutions but improve compatibility with lipophilic systems .
2.2. Fluorinated Analogues
Key Insight: Fluorination improves metabolic stability and tissue specificity, making fluorinated analogs superior for imaging and targeted therapies compared to the non-fluorinated bromobutyl variant .
2.3. Carboxylate-Functionalized Derivatives
Key Insight : Carboxylate groups enhance hydrophilicity, enabling applications in biocompatible systems, unlike the hydrophobic bromobutyl compound .
2.4. Aromatic and Heterocyclic Derivatives
Key Insight : Aromatic and heterocyclic substituents expand utility in drug synthesis and catalysis, leveraging steric and electronic effects .
Preparation Methods
Reaction Mechanism and General Procedure
The most straightforward method involves reacting triphenylphosphine with 1,4-dibromobutane in a polar aprotic solvent. The primary bromide undergoes nucleophilic attack by triphenylphosphine via an SN2 mechanism, forming the phosphonium salt with a secondary bromide retained on the alkyl chain.
Procedure :
-
Combine equimolar amounts of triphenylphosphine and 1,4-dibromobutane in acetonitrile.
-
Reflux at 80–85°C for 20–24 hours under nitrogen.
-
Cool to 5°C, filter the precipitate, and wash with dichloromethane.
Key Parameters :
Solvent and Temperature Optimization
Replacing acetonitrile with ethanol reduces yield to 85–90% due to lower polarity, which slows the reaction. Elevated temperatures (>100°C) promote side reactions, while temperatures below 60°C result in incomplete conversion.
Metal-Free Synthesis in Phenol Solvent
Adaptation from Aryl Bromide Methodology
A metal-free approach, adapted from aryltriphenylphosphonium bromide synthesis, uses phenol as both solvent and catalyst. Phenol’s acidity enhances the electrophilicity of the alkyl bromide, facilitating nucleophilic attack.
Procedure :
-
Mix triphenylphosphine and 1,4-dibromobutane in molten phenol (1.5 mL per mmol of phosphine).
-
Reflux at 180°C for 5–12 hours.
-
Purify via column chromatography (eluent: dichloroethane/methanol).
Key Parameters :
Advantages and Limitations
Phenol eliminates the need for transition-metal catalysts but requires careful temperature control to prevent decomposition. This method is less effective for secondary alkyl bromides due to steric hindrance.
Phase-Transfer Catalyzed Alkylation
Catalytic System and Conditions
Inspired by the synthesis of 4-carboxybutyl derivatives, phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate the reaction in biphasic systems.
Procedure :
-
Dissolve triphenylphosphine and 1,4-dibromobutane in dichloromethane.
-
Add aqueous sodium hydroxide and tetrabutylammonium bromide.
-
Stir vigorously at 25°C for 6–8 hours.
Key Parameters :
Comparative Analysis of Methods
Yield and Purity
Scalability and Environmental Impact
-
Direct Alkylation : Ideal for industrial scale but generates halogenated waste.
-
Metal-Free : Eco-friendly but energy-intensive due to high temperatures.
-
Phase-Transfer : Low energy consumption but requires catalyst recovery.
Reaction Optimization Strategies
Solvent Screening
Polar aprotic solvents (acetonitrile, DMF) maximize yields by stabilizing the transition state. Protic solvents (ethanol) reduce yields by 5–10%.
Q & A
Q. What role does this phosphonium salt play in photodynamic therapy (PDT) agent design?
- Methodological Answer : Its lipophilic cation enables mitochondrial accumulation of PDT agents (e.g., porphyrin conjugates). In vitro studies using MitoTracker Red CMXRos co-localization in cancer cells (e.g., MCF-7) confirm mitochondrial targeting, enhancing reactive oxygen species (ROS) generation upon irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
